molecular formula C11H12ClNO3 B13609629 1-(5-chloro-2-nitrophenyl)Cyclobutanemethanol

1-(5-chloro-2-nitrophenyl)Cyclobutanemethanol

Cat. No.: B13609629
M. Wt: 241.67 g/mol
InChI Key: BIBYEACRVIKANU-UHFFFAOYSA-N
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Description

[1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol: is an organic compound characterized by a cyclobutyl ring attached to a methanol group and a 5-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with cyclobutanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclobutanol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the cyclobutyl ring contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Oxadiazole Derivatives: Compounds with a similar nitro group and aromatic ring structure.

Uniqueness:

  • The presence of a cyclobutyl ring in [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol distinguishes it from other similar compounds. This ring structure imparts unique steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

[1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol

InChI

InChI=1S/C11H12ClNO3/c12-8-2-3-10(13(15)16)9(6-8)11(7-14)4-1-5-11/h2-3,6,14H,1,4-5,7H2

InChI Key

BIBYEACRVIKANU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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